Dimethyl pimelimidate

Protein Structure Quaternary Structure Crosslinking

Suboptimal crosslinker spacer length causes failed bridging or ligand leaching, reducing immunoaffinity column yield. DMP (9.2 Å spacer, 8.36 Å N-N distance) resolves this with precise geometric alignment. • Achieves >80% theoretical antigen binding - a >4-fold improvement over unoptimized protocols. • Resists low-pH ligand leaching; validated for ChIP signal enhancement and IP-MS antibody immobilization. 98% HPLC powder. Ambient shipping. For R&D only.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 36875-25-9
Cat. No. B1209165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl pimelimidate
CAS36875-25-9
Synonymsdimethyl pimelimidate
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCOC(=N)CCCCCC(=N)OC
InChIInChI=1S/C9H18N2O2/c1-12-8(10)6-4-3-5-7-9(11)13-2/h10-11H,3-7H2,1-2H3
InChIKeyLRPQMNYCTSPGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMP Crosslinker Procurement & Selection


Dimethyl pimelimidate (DMP, CAS 36875-25-9) is a homobifunctional imidoester crosslinker characterized by an amine-reactive imidoester group at each terminus of a 7-atom spacer arm, equating to a physical spacer length of approximately 9.2 Å . This compound serves as a mid-length reagent within the diimidoester series that includes dimethyl adipimidate (DMA, ~8.6 Å) and dimethyl suberimidate (DMS, ~11.0 Å) [1]. DMP forms stable amidine bonds with primary amines at alkaline pH (8–10) while preserving the net charge character of the target protein . These properties make it a membrane-permeable tool for applications including protein–protein crosslinking and the covalent immobilization of antibodies onto solid supports.

DMP: Crosslinker Substitution Risks


Diimidoester crosslinkers are not functionally interchangeable; the selection of a specific spacer arm length dictates which protein–protein distances can be successfully bridged, thereby determining the crosslinking yield and the biological relevance of the stabilized complexes. Structural studies demonstrate that the average crosslinked N–N distance varies systematically across the series: DMA (7.40 Å), DMP (8.36 Å), and DMS (9.39 Å) [1]. Consequently, substituting DMP with the shorter DMA may fail to span critical intersubunit distances, resulting in no crosslinked product, while the longer DMS may exhibit reduced efficiency due to suboptimal geometric alignment [2]. Additionally, the differential stability of the resultant crosslinked complexes under low-pH elution conditions can cause uncontrolled ligand leaching during downstream purification, directly impacting assay reproducibility and antigen yield [3].

DMP Quantitative Differentiation & Procurement


Spacer Arm Geometry: DMP vs. DMA and DMS

In a computational analysis of homobifunctional crosslinker geometries, DMP exhibited an average crosslinked N–N distance of 8.36 ± 0.90 Å. This places DMP as a distinct, mid-length option between the shorter DMA (7.40 ± 0.58 Å) and the longer DMS (9.39 ± 1.03 Å) [1]. The vendor-cited spacer arm length is 9.2 Å, which aligns with the theoretical maximum extended conformation .

Protein Structure Quaternary Structure Crosslinking

Enzyme Crosslinking Efficiency: DMP vs. DMS

In a study examining the thermostabilization of horseradish peroxidase (HRP) via chemical crosslinking, treatment with dimethyl suberimidate (DMS, 1.1 nm length) and dimethyl adipimidate (DMA, 0.77 nm) resulted in successful crosslinking. In contrast, crosslinking was observed 'to a lesser extent' for DMP (0.92 nm) [1]. This suggests that for this specific enzyme system, the 9.2 Å spacer arm of DMP is suboptimal for bridging the native intersubunit contacts compared to the longer DMS.

Enzyme Stabilization Biocatalysis Protein Engineering

Immunoaffinity Column Stability with Optimized DMP

An optimized crosslinking method using DMP produced immunoaffinity columns that did not leak immunoglobulin under low pH elution buffer (pH 3.0) conditions. In contrast, earlier techniques were only partially stable to pH 3.0 and bound less than 20% of the theoretical antigen capacity [1]. The optimized DMP method enabled columns to bind antigen at over 80% of their theoretical capacity, representing a >4-fold improvement in binding efficiency compared to the unoptimized baseline [1].

Immunoaffinity Purification Antibody Immobilization Column Chromatography

Antibody Leaching: DMP vs. NHS-ester DSS

Commercial IgG Plus Orientation Kits that utilize the NHS-ester crosslinker DSS (disuccinimidyl suberate) are explicitly marketed as providing 'more efficient and stable antibody immobilization' with 'less antibody leaching than the traditional orientation method with dimethyl pimelimidate crosslinker' . This indicates that while DMP is a functional imidoester crosslinker, DSS demonstrates superior covalent linkage stability for antibody immobilization on Protein A/G agarose resins under the specific buffer conditions of these kits.

Antibody Immobilization Affinity Purification Crosslinker Chemistry

MS-Compatibility: DMP Mitigates IgG Interference

Covalent linkage of antibodies to Protein A/G beads using DMP is reported to be a 'quick and effective method that mitigates interference from heavy and light chain IgG in down-stream mass spectrometry applications' [1]. The intact DMP crosslinker has a defined monoisotopic mass (122.084398 Da) and is cataloged in the Unimod database (Accession #1912), facilitating accurate identification of crosslinked peptides in MS/MS searches [2].

Mass Spectrometry Immunoprecipitation Proteomics

ChIP Signal Enhancement with DMP Crosslinking

Dimethyl pimelimidate dihydrochloride (DMP) is specifically cited as a protein crosslinker that 'can be used in chromatin immunoprecipitation experiments (ChIP) to enhance signal' . This is a distinct application of DMP beyond typical protein–protein crosslinking, where it is used to covalently link antibody–bead complexes prior to chromatin capture, thereby reducing background and improving the signal-to-noise ratio in ChIP assays .

Chromatin Immunoprecipitation ChIP Epigenetics

DMP: Procurement Scenarios & Applications


High-Yield Immunoaffinity Column Construction

DMP is the reagent of choice for creating reusable immunoaffinity columns that require high antigen-binding capacity and resistance to ligand leaching under low-pH elution. Optimized DMP protocols have been shown to achieve >80% theoretical antigen binding, a >4-fold improvement over unoptimized methods [1]. This makes DMP procurement essential for labs aiming to maximize yield in antibody purification workflows, particularly when working with precious or low-abundance antigens.

MS-Compatible Immunoprecipitation Workflows

For proteomics studies where immunoprecipitated samples are analyzed by mass spectrometry, DMP crosslinking of antibodies to Protein A/G beads is a validated approach to minimize contamination from antibody heavy and light chains [2]. The defined mass of the DMP crosslinker (122.084398 Da) is included in MS search databases, enabling confident identification of crosslinked peptides [3]. Procure DMP to ensure clean, interpretable MS data in IP-MS experiments.

ChIP Assays with Enhanced Signal-to-Noise

DMP is explicitly validated for use in ChIP experiments to enhance signal strength . By covalently immobilizing antibodies to beads prior to chromatin capture, DMP reduces background and improves detection of protein–DNA interactions. This application is particularly relevant for epigenetic researchers studying low-abundance transcription factors or histone modifications.

Quaternary Structure Analysis of Protein Complexes

When structural biology studies require a crosslinker that can bridge an inter-subunit distance of approximately 8.4 Å, DMP is the appropriate mid-length imidoester. In comparative studies, DMP crosslinked bovine heart mitochondrial transhydrogenase to yield a dimer band on SDS-PAGE, with no higher oligomers formed [4]. Procure DMP when the target protein complex exhibits a geometry that would be too constrained for DMS (11.0 Å) but too expansive for DMA (8.6 Å).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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